molecular formula C17H15N3O2 B5564110 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide

2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide

Cat. No.: B5564110
M. Wt: 293.32 g/mol
InChI Key: LHOKAPGXIGUMOI-UHFFFAOYSA-N
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Description

2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a phthalazinone core and a phenylacetamide moiety

Biochemical Analysis

Biochemical Properties

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), which is involved in stress and inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the insulin receptor signaling pathway, enhancing glycogen synthesis in hepatocytes . Additionally, it can induce apoptosis in certain cell types, such as human melanoma cells and keratinocytes .

Molecular Mechanism

At the molecular level, 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it interacts with MAPKAPK2, leading to phosphorylation of various substrates involved in cellular stress responses . These interactions result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing insulin signaling. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and necrosis . These threshold effects are crucial for determining the safe and effective dosage range.

Metabolic Pathways

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the MAPK signaling pathway, which plays a role in various metabolic processes . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing side effects.

Subcellular Localization

The subcellular localization of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide typically involves the reaction of 4-methylphthalazinone with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone core and phenylacetamide moiety contribute to its versatility and potential for various applications.

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(19-12)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOKAPGXIGUMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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